molecular formula C7H2F13NO B1303554 Perfluoroheptanamide CAS No. 2358-22-7

Perfluoroheptanamide

Cat. No. B1303554
CAS RN: 2358-22-7
M. Wt: 363.08 g/mol
InChI Key: SMJYTRJJHRJAED-UHFFFAOYSA-N
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Description

Perfluoroheptanamide (PFH) is a unique fluorinated organic compound with a wide range of scientific applications. PFH has been studied extensively in the past decades due to its unique properties, such as its low vapor pressure, low surface tension, and high thermal stability. PFH has been used in various fields, including analytical chemistry, organic synthesis, and material science. Additionally, its unique properties have enabled PFH to be used in a variety of scientific research applications.

Scientific Research Applications

  • Functional Organosilicone Polymers

    • Field: Polymer Science
    • Application: Perfluoroheptanamide is used to obtain fluorine-containing organosilicon copolymers and hydrophobic coatings based on epoxy oligomers . These polymers have various practical applications, including the hydrophobization of fibers, textiles, leather, building materials, and the creation of adhesive compositions .
    • Method: The main methods of synthesis, the uniqueness of their properties, and various ways of practical application are shown in the works of the founder of this direction Andrianov .
    • Results: The use of these polymers leads to the creation of a number of practically valuable silicone products .
  • Proton Exchange Membrane (PEM) Fuel Cells

    • Field: Energy Production
    • Application: Perfluorinated monomers, similar to Nafion®, are synthesized and characterized for potential and future applications in proton exchange membrane (PEM) fuel cells .
    • Method: Various molecules with sufficient volatility to be used in vacuum polymerization techniques (e.g., PECVD), sulfonic, phosphonic, or carboxylic acid functionalities for proton transport capacity of the resulting membrane, both aliphatic and aromatic perfluorinated tags to diversify the membrane polarity with respect to Nafion®, and a double bond to facilitate the polymerization under vacuum giving a preferential way for the chain growth of the polymer .
    • Results: Preliminary results on the plasma deposition of a polymeric film are also presented. The variation of plasma conditions allowed us to point out that the film prepared in the mildest settings (20 W) shows the maximum monomer retention in its structure .
  • Removal of Non-Polar Organic Pollutants

    • Field: Environmental Science
    • Application: Highly hydrophobic aerogels, which could potentially be made using perfluoroheptanamide, are used for the removal of non-polar organic pollutants (e.g., oil spills) from the water surface .
    • Method: Hydrophobic aerogels are typically prepared by trimethylsilylation of surface M–OH groups of SiO2- and Al2O3-based aerogels .
    • Results: This application has been intensively studied in a number of countries .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F13NO/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJYTRJJHRJAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F13C(O)NH2, C7H2F13NO
Record name Heptanamide, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377827
Record name Perfluoroheptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tridecafluoroheptanamide

CAS RN

2358-22-7
Record name Perfluoroheptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A ten-fold excess, fifty (50) ml, of anhydrous ammonia gas were condensed into a four-neck flask fitted with an agitator, reflux condenser, dropping funnel, thermometer, and a drying tube (filled with solid KOH) which had been cooled in a dry ice/ethanol bath. The ammonia was condensed into the flask via the drying tube. With good agitation and cooling, 60 g of a reaction product (perfluoroheptanonitrile), made in accordance with the technique described in Example 4 for conversion of a perfluoroacid to a nitrile, having the structure C6F13CN was added slowly. After addition was completed, the temperature was allowed to slowly rise to ambient allowing the excess ammonia to evaporate. The resulting white solid product was air dried to yield 62.0 g of perfluoroheptanamide having the following formula (a yield of 98.5% with a m.p. at 75-76° C.).
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Yield
98.5%

Synthesis routes and methods II

Procedure details

A 3-1, four-necked, round-bottomed flask equipped with stirrer, thermometer, reflux condenser with bubble counter and inlet gas-tube, is charged with 658 g (1.74 mol) of methyl perfluoroheptanoate and 1.5 l tetrahydrofurane. A stream of ammonia is passed from a pressure tank into the stirring solution. The ammonia feed rate is such that a negligible amount of gas is observed exiting the reactor as observed in the bubble counter. Temperature of the mixture increases to 40-50° C. Ammonium supply is continued until the temperature begins to decrease and an increasing volume of gas is observed exiting the reactor in the bubble counter. After ending the ammonia supply, the mixture is left to stand for 12 hr. Solvent is removed under reduced pressure, yielding 626 g p perfluoroheptanoic acid amide (99%), mp 127-128° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Perfluoroheptanamide
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Perfluoroheptanamide
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Perfluoroheptanamide
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Perfluoroheptanamide
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Perfluoroheptanamide
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Perfluoroheptanamide

Citations

For This Compound
15
Citations
AY Yarysheva, LM Yarysheva, FV Drozdov… - Chinese Journal of …, 2022 - Springer
This work highlights the benefits of environmental crazing for the control over the hydrophilic-lipophilic balance of glassy amorphous and semicrystalline polymers: poly (ethylene …
FV Drozdov, AL Krapivko, GV Cherkaev… - Journal of …, 2020 - Elsevier
… Due to low cost of the monomers proposed for consideration in this work and more affordable starting reagents than N-[3-(triethoxysilyl)propyl]perfluoroheptanamide, it seemed …
F Fages, F Vögtle, M Žinic - Low Molecular Mass Gelator, 2005 - Springer
The formation of gels by structurally highly diverse low molecular weight organic molecules is paradigmatically a supramolecular phenomenon. It is based on the self-assembly of …
Number of citations: 179 0-link-springer-com.brum.beds.ac.uk
JM Griffin, JH Atherton, MI Page - The Journal of Organic …, 2015 - ACS Publications
Perfluorinated long chain alkyl amides aggregate in liquid ammonia with increasing concentration which reflects micelle-type formation based on changes in 19 F NMR chemical shifts. …
Number of citations: 3 0-pubs-acs-org.brum.beds.ac.uk
PI Chupans, VN Artem'eva, VV Kudryavtsev… - Russian chemical …, 1994 - Springer
… perfluoroheptanamide with almost the same chemical structure but without ionogenic properties was used for comparison. The absence of a stabilization effect when a non-ionogenic …
OV Kallistov, NA Kalinina, IG Silinskaya… - Russian chemical …, 1994 - Springer
… In order to confirm the fact that it is an integer charge and not just the presence of bulky molecules of perfluoroheptanamide that favors the stabilization of the system, we added a …
VI Dyachenko, LN Nikitin, SM Igumnov - Doklady Chemistry, 2018 - Springer
A new synthetic route was developed to three-module type potential hydrophobic agents, with the molecule consisting of an N-[3-(triethoxysilyl)propyl]amide anchor part (I), a …
VN Odinokov, VR Akhmetova, MV Bazunova… - Russian Journal of …, 2001 - Springer
Ozonization of perfluoro-1-octene in Freon-113 yields the corresponding ozonide whose catalytic hydrogenation over Pd/C or hydride reduction leads to formation of perfluoroheptanoic …
SA Lermontov, NA Sipyagina, AN Malkova… - RSC …, 2016 - pubs.rsc.org
Five series of novel fluorinated aerogels based on acylated (3-aminopropyl)trimethoxysilane (APTMS) (MeO)3Si(CH2)3NHC(O)RF (RF = CF3, C2F5, CF3CF(OCH3), C6F13 and C8F17…
Number of citations: 13 0-pubs-rsc-org.brum.beds.ac.uk
VI Nedel'kin, AV Nedel'kin, BA Izmailov… - … Science, Series C, 2023 - Springer
… -yl)propyl]perfluoroheptanamide not only gives it hydrophobic … N-[3-(Triethoxysilyl)propyl]perfluoroheptanamide was used … )propyl]perfluoroheptanamide with phenylethoxysilanes of …

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